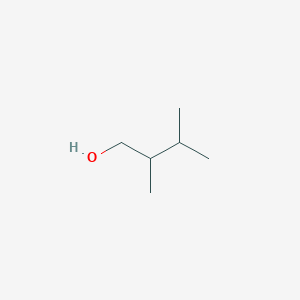

2,3-Dimethylbutan-1-ol

Description

Contextualization of Branched Alcohols in Chemical Science

Alcohols, organic compounds characterized by the presence of a hydroxyl (-OH) functional group, are fundamental to chemical science. britannica.com They are broadly classified as primary, secondary, or tertiary based on the substitution of the carbon atom bonded to the hydroxyl group. britannica.com Branched-chain alcohols are a specific class of alcohols where the carbon chain is not linear. ausetute.com.au This branching imparts distinct physical and chemical properties compared to their straight-chain (linear) counterparts.

Industrially, branched alcohols are valued for their lower pour points, which is the temperature below which they cease to flow. exxonmobilchemical.com This characteristic facilitates their storage and transport in colder climates. exxonmobilchemical.com For instance, while linear alcohols with 12-14 carbons may solidify around room temperature, equivalent branched alcohols like iso-tridecyl alcohol can remain liquid below -40°C. exxonmobilchemical.com They serve as crucial intermediates in the synthesis of a wide array of derivatives used in applications ranging from surfactants and coatings to solvents and mining chemicals. exxonmobilchemical.com Furthermore, certain branched-chain higher alcohols (BCHAs), such as isobutanol and 2-methyl-1-butanol, are investigated as alternative liquid fuels due to their higher energy density and lower hygroscopicity compared to ethanol (B145695). researchgate.net

The structure of branched alcohols, particularly the steric hindrance and dispersion forces introduced by the alkyl groups, significantly influences their reactivity and intermolecular interactions, such as hydrogen bonding. rsc.org These structural effects make them fascinating subjects for fundamental studies in physical organic chemistry.

Significance of 2,3-Dimethylbutan-1-ol as a Subject of Academic Inquiry

This compound (C₆H₁₄O) is a primary branched-chain alcohol that holds particular importance in academic research. ontosight.ainih.gov Its structure features a butanol backbone with two methyl groups on the second and third carbon atoms. A key feature that makes this compound a valuable subject of inquiry is its chirality; the carbon at position 3 is a stereocenter, meaning the molecule exists as two non-superimposable mirror images or enantiomers, (R)- and (S)-2,3-dimethylbutan-1-ol.

This chiral nature makes it a useful building block, or "chiral synthon," in asymmetric synthesis, where the goal is to create complex molecules with a specific three-dimensional geometry. Such stereochemically pure compounds are critical in the development of pharmaceuticals and agrochemicals, where biological activity is often dependent on a single enantiomer. The compound serves as a model system for investigating enzyme-catalyzed reactions involving chiral alcohols and for studying the relationship between molecular structure and biological activity.

Beyond synthesis, this compound is utilized in physicochemical studies. For example, its hydrogen bonding behavior is compared with its isomers, such as the tertiary alcohol 2,3-dimethylbutan-2-ol, to understand how the position of the hydroxyl group and branching affect intermolecular forces and physical properties like polymorphism and glass transitions.

Overview of Current Research Trajectories and Challenges

Current research involving this compound and related structures is multifaceted, focusing on synthesis, applications, and fundamental properties. One major trajectory is the development of efficient and stereoselective synthesis methods. This includes the reduction of corresponding ketones and catalytic hydrogenation processes. A significant challenge lies in achieving high enantiopurity, which is crucial for its application in asymmetric synthesis.

Another research area involves its use as a precursor or intermediate in the synthesis of more complex molecules. For instance, related amino alcohol structures derived from dimethylbutanol skeletons are used as catalysts in asymmetric alkylation reactions, a fundamental process in organic chemistry. acs.org

A persistent challenge in the study of this compound is the discrepancy in reported physicochemical data, such as its boiling point. These variations can arise from impurities or different measurement techniques. Resolving these inconsistencies through precise, controlled measurements and cross-referencing with computational models is an ongoing task for physical chemists. Additionally, understanding and predicting its adsorption capabilities onto materials like activated carbon is another area of active investigation, relevant for purification and environmental applications. kashanu.ac.ir The bulky alkyl groups in branched alcohols also present challenges in computational modeling, as accurately capturing the effects of dispersion forces on hydrogen-bonded networks requires sophisticated theoretical methods. rsc.org

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄O | nih.govnist.gov |

| Molecular Weight | 102.17 g/mol | nih.govchemeo.com |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 19550-30-2 | nih.govnist.gov |

| Boiling Point | ~140-145 °C | ontosight.ai |

| Melting Point | ~ -60 °C | ontosight.ai |

| Appearance | Colorless liquid | ontosight.ai |

| Solubility | Moderately soluble in water | ontosight.ai |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,3-dimethylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-5(2)6(3)4-7/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSWMAUXEHKFGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60941324 | |

| Record name | 2,3-Dimethylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19550-30-2, 20281-85-0, 54206-54-1, 79956-98-2 | |

| Record name | 2,3-Dimethyl-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19550-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylbutan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol, 2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020281850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylbutanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054206541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylbutanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079956982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Investigations and Enantiomeric Research of 2,3 Dimethylbutan 1 Ol

Chirality and Enantiomerism of 2,3-Dimethylbutan-1-ol

This compound is a chiral compound due to the presence of a stereocenter at the second carbon atom (C2) of its butanol backbone. This carbon is bonded to four different groups: a hydroxymethyl group (-CH₂OH), a hydrogen atom (-H), a methyl group (-CH₃), and an isopropyl group (-CH(CH₃)₂). This specific structural arrangement leads to the existence of two non-superimposable mirror images known as enantiomers. These are designated as (2R)-2,3-dimethylbutan-1-ol and (2S)-2,3-dimethylbutan-1-ol based on the Cahn-Ingold-Prelog priority rules.

(2R)-2,3-Dimethylbutan-1-ol: Stereochemical Characterization

The (2R) enantiomer represents one of the specific three-dimensional arrangements of this compound. Its configuration is defined by the right-handed spatial orientation of the substituent groups around the C2 chiral center. This specific stereochemistry is a critical determinant of its interaction with other chiral molecules and systems, such as enzymes. The (2R)-configuration can dictate its spatial compatibility with the chiral binding pockets of enzymes or receptors, influencing its metabolic pathways and biological recognition.

Table 1: Properties of (2R)-2,3-Dimethylbutan-1-ol

| Property | Value |

|---|---|

| IUPAC Name | (2R)-2,3-dimethylbutan-1-ol |

| Molecular Formula | C₆H₁₄O |

| Molecular Weight | 102.17 g/mol |

(2S)-2,3-Dimethylbutan-1-ol: Stereochemical Characterization

The (2S) enantiomer is the mirror image of the (2R) form, with the substituent groups around the C2 stereocenter oriented in a left-handed configuration. While sharing the same chemical formula and connectivity as its (2R) counterpart, its distinct spatial arrangement means it will interact differently with other chiral entities. This difference in three-dimensional structure is fundamental to its unique chemical and biological behavior when compared to the (2R) enantiomer.

Table 2: Properties of (2S)-2,3-Dimethylbutan-1-ol

| Property | Value |

|---|---|

| IUPAC Name | (2S)-2,3-dimethylbutan-1-ol |

| Molecular Formula | C₆H₁₄O |

| Molecular Weight | 102.17 g/mol |

Distinct Biological Activities of Enantiomers

While it is a well-established principle in pharmacology and biochemistry that enantiomers of a chiral compound can exhibit significantly different biological activities, specific research detailing the distinct activities of (2R)-2,3-Dimethylbutan-1-ol versus (2S)-2,3-Dimethylbutan-1-ol is not extensively documented in publicly available literature. Generally, such differences arise from the stereospecific interactions with chiral biological macromolecules like enzymes and receptors. One enantiomer may bind more effectively to a target, leading to a desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects. Probing the metabolic pathways of each enantiomer, for instance through tracer studies with isotopically labeled compounds, would be a viable experimental approach to identify stereospecific enzymes and elucidate their distinct biological fates.

Enantioselective Synthesis Methodologies for this compound

The synthesis of single-enantiomer this compound requires stereoselective methods that can control the formation of the chiral center at the C2 position. Asymmetric hydrogenation of the corresponding prochiral aldehyde, 2,3-dimethylbutanal (B3049577), using chiral catalysts is a primary strategy to achieve this.

Chiral Catalysis in Asymmetric Hydrogenation (e.g., BINAP-Ruthenium Complexes)

The asymmetric hydrogenation of aldehydes to produce chiral primary alcohols is a well-regarded transformation in organic synthesis. Ruthenium(II) complexes featuring the chiral diphosphine ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are powerful catalysts for this purpose. In what is often referred to as Noyori asymmetric hydrogenation, these Ru(II)-BINAP catalysts facilitate the addition of hydrogen across the carbonyl double bond with high enantioselectivity. chem-station.com

The mechanism maintains the Ru(II) oxidation state throughout the catalytic cycle. chem-station.com For the hydrogenation of 2,3-dimethylbutanal, the aldehyde substrate would coordinate to the chiral Ru(II)-BINAP complex. The specific chirality of the BINAP ligand (either (R)-BINAP or (S)-BINAP) creates a chiral environment that directs the delivery of hydrogen to one face of the carbonyl, preferentially forming one enantiomer of the resulting alcohol. For example, using an (R)-BINAP ligand would be expected to favor the formation of (R)-2,3-dimethylbutan-1-ol. The efficiency of these catalysts allows for high turnover numbers, making it an industrially viable method. chem-station.com

Influence of Reaction Parameters on Enantioselectivity (e.g., Pressure, Solvent Polarity)

The success of asymmetric hydrogenation is highly dependent on carefully controlled reaction parameters, which can significantly influence both the reaction rate and the enantioselectivity of the product.

Pressure: Hydrogen pressure is a critical variable. In related asymmetric hydrogenations of allylic alcohols using Ru-BINAP catalysts, both the reaction rate and the enantiomeric excess have been shown to increase with higher hydrogen pressure. rsc.org Pressures can range from approximately 5 to over 100 atmospheres (atm). rsc.orgnptel.ac.in This effect is attributed to the kinetics of the reaction and the concentration of hydrogen available to the catalytic complex.

Solvent Polarity: The choice of solvent plays a crucial role in catalysis, affecting catalyst solubility, stability, and activity. In the Ru-BINAP catalyzed hydrogenation of a similar substrate, geraniol, the reaction rate was found to be solvent-dependent, decreasing in the order of methanol (B129727) > ethanol (B145695) > 1-propanol (B7761284) > 2-propanol. rsc.org However, in that specific case, the enantioselectivity was independent of the solvent used. rsc.org For the hydrogenation of aldehydes more generally, protic solvents like alcohols are often considered essential, as they can participate in the catalytic cycle, for instance, by stabilizing intermediates or facilitating proton transfer steps. acs.org The polarity of the solvent can influence the activation of the carbonyl group; polar solvents may enhance the hydrogenation of the C=O bond, whereas non-polar solvents might favor other reaction pathways if competing reducible groups are present. researchgate.net

Table 3: General Influence of Reaction Parameters in Asymmetric Hydrogenation

| Parameter | General Effect on Enantioselectivity | Typical Range/Type |

|---|---|---|

| Hydrogen Pressure | Can increase enantioselectivity and reaction rate. | 5 - 134 atm |

| Solvent | Highly substrate and catalyst dependent. Protic solvents are often preferred for aldehyde hydrogenation. | Methanol, Ethanol, Propanols |

Enantiomeric Resolution Techniques for this compound

Enantiomeric resolution is the process of separating a racemic mixture, which contains equal amounts of left- and right-handed enantiomers, into its pure components. For this compound, both chromatographic and chemical derivatization methods are employed to achieve this separation.

Chiral chromatography is a powerful technique that utilizes a chiral stationary phase (CSP) to interact differently with each enantiomer, leading to their separation. sigmaaldrich.com The enantiomers of this compound can be effectively resolved using both gas and liquid chromatography.

For High-Performance Liquid Chromatography (HPLC), polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used. nih.govnih.gov Cellulose tris(3,5-dimethylphenylcarbamate) is a common derivative that demonstrates excellent chiral recognition capabilities for a broad range of compounds. mdpi.com The separation mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral stationary phase. The stability of these complexes differs for each enantiomer, causing one to be retained longer on the column than the other. A typical mobile phase for such separations under normal-phase conditions consists of a mixture of hexane (B92381) and isopropanol. mdpi.com

In the context of Gas Chromatography (GC), columns containing β-cyclodextrin derivatives are highly effective for separating the enantiomers of volatile alcohols like this compound. gcms.cz The process involves the differential inclusion of the enantiomers into the chiral cavity of the cyclodextrin (B1172386), leading to different retention times and successful resolution. sigmaaldrich.com

| Technique | Chiral Stationary Phase (CSP) | Typical Mobile Phase / Carrier Gas | Principle of Separation |

|---|---|---|---|

| Chiral HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | Differential hydrogen bonding, π-π, and dipole-dipole interactions with the CSP |

| Chiral GC | Derivatized β-cyclodextrin | Helium or Hydrogen | Differential inclusion complexation within the chiral cyclodextrin cavity |

An alternative to direct enantiomeric separation is the conversion of the enantiomeric pair into diastereomers. This is achieved by reacting the racemic alcohol with a single, pure enantiomer of a chiral derivatizing agent, also known as a chiral auxiliary. nih.gov Unlike enantiomers, diastereomers possess different physical properties and can be separated using standard, non-chiral analytical techniques. nih.gov

For chiral alcohols such as this compound, a commonly used chiral auxiliary is α-methoxy-α-trifluoromethylphenylacetyl chloride, also known as Mosher's acid chloride. The reaction of racemic this compound with, for example, (R)-Mosher's acid chloride yields two diastereomeric esters: (R)-Mosher's ester of (R)-2,3-dimethylbutan-1-ol and (R)-Mosher's ester of (S)-2,3-dimethylbutan-1-ol. These resulting diastereomers can then be separated by conventional chromatography, such as HPLC on a standard silica (B1680970) gel column. nih.gov After separation, the chiral auxiliary can be chemically removed to yield the pure, isolated enantiomers of the original alcohol.

Analytical Validation of Enantiomeric Purity in this compound

Following enantiomeric resolution, it is essential to validate the purity of the separated enantiomers. This involves quantifying the amount of each enantiomer present in a sample to determine the enantiomeric excess (ee).

Enantiomers are optically active, meaning they rotate the plane of polarized light. sigmaaldrich.com A polarimeter is an instrument used to measure this rotation. The two enantiomers of a chiral compound will rotate light in equal amounts but in opposite directions. The specific rotation is a characteristic physical property of a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). By measuring the observed rotation of a sample of this compound, one can determine the excess of one enantiomer over the other. A racemic mixture, having equal amounts of both enantiomers, will exhibit no optical rotation.

Chiral Gas Chromatography is a highly effective and widely used method for determining the enantiomeric excess of volatile compounds. For this compound, Chiral GC utilizing a β-cyclodextrin column provides excellent separation of the enantiomers, with reported resolution factors greater than 1.5.

In this technique, the sample is injected into the GC, where the enantiomers are separated on the chiral column based on their retention times. The column is connected to a Mass Spectrometer (MS), which serves as a detector. The MS ionizes the molecules as they elute from the column and records their mass-to-charge ratio, confirming their identity. The area under each peak in the resulting chromatogram is proportional to the amount of that enantiomer in the mixture. The enantiomeric excess (ee) can be calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100. libretexts.org

| Enantiomer | Retention Time (min) | Peak Area (Arbitrary Units) | Enantiomeric Excess (ee) |

|---|---|---|---|

| (R)-2,3-dimethylbutan-1-ol | 15.2 | 97,500 | 95.0% |

| (S)-2,3-dimethylbutan-1-ol | 15.8 | 2,500 |

When derivatization with a chiral auxiliary (as described in section 2.3.2) is performed, HPLC is the standard method for analyzing the resulting mixture of diastereomers. nih.gov Unlike the separation of enantiomers, the separation of diastereomers does not require a chiral stationary phase. A conventional achiral column, such as silica gel in normal-phase HPLC or a C18 column in reverse-phase HPLC, can effectively separate the diastereomeric esters. nih.govresearchgate.net

The separated diastereomers will appear as distinct peaks in the HPLC chromatogram. Similar to GC analysis, the relative integration of the peak areas allows for the precise quantification of the diastereomeric ratio, which directly corresponds to the original enantiomeric ratio of the this compound before derivatization.

Research into Chiral Recognition Mechanisms Involving this compound

The chiral nature of this compound, arising from the stereocenter at the C3 position, makes it a subject of interest in studies of chiral recognition. This field of research investigates how chiral molecules, or "chiral selectors," can differentiate between the enantiomers of a chiral compound like this compound. The mechanisms of this recognition are fundamental to the development of methods for enantioseparation and enantioselective synthesis. Research in this area often employs techniques such as chromatography with chiral stationary phases, enzymatic resolutions, and spectroscopic methods.

One of the primary methods for the chiral recognition and separation of alcohol enantiomers is through the use of enzymes, particularly lipases. Lipases can catalyze the enantioselective acylation of racemic alcohols, a process known as kinetic resolution. In this process, one enantiomer of the alcohol is preferentially acylated by the enzyme, allowing for the separation of the faster-reacting enantiomer (as an ester) from the slower-reacting or unreacted enantiomer (as the alcohol). The efficiency of this chiral recognition is determined by the enzyme's enantioselectivity (E-value), which is a measure of how much faster the enzyme reacts with one enantiomer compared to the other.

For instance, studies on the kinetic resolution of various chiral alcohols have demonstrated the high enantioselectivity of lipases such as those from Candida antarctica (Lipase B) and Pseudomonas cepacia. While specific detailed studies on the enzymatic resolution of this compound are not extensively documented in readily available literature, the principles of such a resolution would involve the differential binding of the (R)- and (S)-enantiomers within the active site of the lipase (B570770). This differential binding is governed by the three-dimensional arrangement of amino acid residues in the enzyme's active site, which creates a chiral environment. The enantiomer that fits more favorably into the active site will be acylated at a higher rate.

Another significant area of research into chiral recognition involves the use of chiral stationary phases (CSPs) in chromatography. Cyclodextrin-based CSPs are commonly used for the separation of alcohol enantiomers. Cyclodextrins are chiral, cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic outer surface. Chiral recognition by cyclodextrins is based on the formation of transient diastereomeric inclusion complexes with the enantiomers of the analyte. The stability of these complexes differs for each enantiomer, leading to different retention times on the chromatographic column and thus, separation.

The mechanism of chiral recognition by cyclodextrins involves a combination of interactions, including hydrophobic interactions, where the nonpolar part of the this compound molecule includes into the cyclodextrin cavity, and hydrogen bonding between the hydroxyl group of the alcohol and the hydroxyl groups on the rim of the cyclodextrin. The precise fit and the strength of these interactions will differ for the (R)- and (S)-enantiomers due to their different spatial arrangements, leading to their separation.

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral solvating agents or chiral derivatizing agents, is another powerful tool for investigating chiral recognition. Chiral solvating agents, such as cyclodextrins or chiral metal complexes, can be added to a solution of racemic this compound. The differential interaction between the enantiomers and the chiral solvating agent leads to the formation of diastereomeric complexes that have distinct NMR spectra, allowing for the differentiation and quantification of the enantiomers. Similarly, chiral derivatizing agents can be used to convert the enantiomers into diastereomers, which can then be distinguished by NMR.

While specific research data on the chiral recognition mechanisms of this compound is not abundant, the established principles of enzymatic resolution, chiral chromatography, and NMR spectroscopy provide a framework for understanding how its enantiomers can be distinguished.

Table 1: General Parameters in Chiral Recognition Studies of Alcohols

| Technique | Chiral Selector/Agent | Principle of Recognition | Key Parameters |

| Enzymatic Kinetic Resolution | Lipases (e.g., from Candida antarctica, Pseudomonas cepacia) | Differential rate of acylation of enantiomers in the enzyme's chiral active site. | Enantioselectivity (E-value), Conversion (%) |

| Chiral Gas Chromatography | Cyclodextrin-based Chiral Stationary Phases (e.g., β-cyclodextrin) | Formation of transient diastereomeric inclusion complexes with differing stabilities. | Separation Factor (α), Resolution (Rs) |

| NMR Spectroscopy | Chiral Solvating Agents (e.g., cyclodextrins, metal complexes) | Formation of diastereomeric complexes leading to distinct chemical shifts. | Chemical Shift Difference (Δδ) |

Synthetic Routes and Methodological Advancements for 2,3 Dimethylbutan 1 Ol

Reduction-Based Synthetic Pathways

Reduction-based methods are the most prevalent for producing 2,3-dimethylbutan-1-ol. These pathways utilize metal hydrides or catalytic hydrogenation to convert carbonyl functionalities into the desired primary alcohol.

Reduction of Corresponding Ketones (e.g., 2,3-Dimethylbutan-2-one)

A common strategy for synthesizing this compound involves the reduction of the corresponding ketone, 2,3-dimethylbutan-2-one. This transformation is typically achieved using metal hydride reagents. smolecule.com

Sodium borohydride (B1222165) (NaBH₄) is a widely used reducing agent for the conversion of ketones to alcohols. smolecule.com The reaction is generally carried out in an inert solvent, such as tetrahydrofuran (B95107) (THF), under controlled temperature conditions. smolecule.com The mechanism involves the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the ketone, forming an alkoxide intermediate which is subsequently protonated to yield the alcohol. uoanbar.edu.iq Sodium borohydride is considered a mild reducing agent and offers good selectivity. smolecule.com

| Reagent | Substrate | Solvent | Typical Conditions | Yield |

| Sodium Borohydride (NaBH₄) | 2,3-Dimethylbutan-2-one | Tetrahydrofuran (THF) | Controlled temperature | 80-95% smolecule.com |

Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent compared to sodium borohydride and is also effective in reducing ketones to alcohols. smolecule.com Similar to NaBH₄, the reaction is conducted in an inert solvent like tetrahydrofuran. smolecule.com Due to its higher reactivity, LiAlH₄ requires anhydrous conditions and careful handling. smolecule.com It can reduce a wider range of functional groups, which necessitates careful control to achieve selective reduction of the ketone. Typical reaction protocols may involve using 0.5-1.0 equivalents of LiAlH₄ in diethyl ether or THF at 0°C, followed by an aqueous workup to give the final product. smolecule.com

| Reagent | Substrate | Solvent | Typical Conditions | Yield |

| Lithium Aluminum Hydride (LiAlH₄) | 2,3-Dimethylbutan-2-one | Tetrahydrofuran (THF) or Diethyl Ether | Anhydrous, 0°C | 85-95% smolecule.com |

Catalytic Hydrogenation of Corresponding Aldehydes (e.g., 2,3-Dimethylbutanal)

Catalytic hydrogenation of the corresponding aldehyde, 2,3-dimethylbutanal (B3049577), is another efficient route to this compound. ontosight.ai This method is particularly favored in industrial settings due to its scalability and atom economy. smolecule.com The process involves the addition of molecular hydrogen (H₂) across the carbonyl double bond in the presence of a metal catalyst. smolecule.com

Palladium on carbon (Pd/C) is a common heterogeneous catalyst for the hydrogenation of aldehydes. smolecule.com The reaction is typically carried out under hydrogen pressure in a suitable solvent. smolecule.com This method is known for its high efficiency and the ease of catalyst recovery by filtration. smolecule.com Typical conditions can involve using a 10 weight percent Pd/C catalyst under 3-5 atmospheres of hydrogen at 40-50°C, often achieving complete conversion within 2-4 hours with high yields. smolecule.com

| Catalyst | Substrate | Solvent | Pressure (H₂) | Temperature | Yield |

| Palladium on Carbon (Pd/C) | 2,3-Dimethylbutanal | Ethanol (B145695) | 3-5 atm | 40-50°C | 90-98% smolecule.com |

Raney nickel is another effective catalyst for the hydrogenation of aldehydes to alcohols. ua.es It is a finely divided nickel-aluminum alloy that has been treated with a concentrated sodium hydroxide (B78521) solution to leach out the aluminum, resulting in a highly porous and catalytically active form of nickel. For the hydrogenation of 2,3-dimethylbutanal to 2,3-dimethylbutanol, nickel catalysts have proven particularly useful. google.com The reaction can be performed at temperatures ranging from 90 to 160°C and hydrogen pressures of 50 to 150 bar, depending on the catalyst's activity. google.com A solvent is not always necessary for a successful hydrogenation. google.com

| Catalyst | Substrate | Pressure (H₂) | Temperature | Yield |

| Raney Nickel | 2,3-Dimethylbutanal | 50-150 bar | 90-160°C | High google.com |

Carbon-Carbon Bond Formation Methodologies

The construction of the carbon skeleton of this compound is a key synthetic challenge that can be addressed through powerful carbon-carbon bond-forming reactions. The Grignard reaction stands out as a primary example of this approach.

Grignard Reaction-Based Syntheses (e.g., Methylmagnesium Bromide with 3-Methylbutan-2-one)

A classic and effective method for synthesizing this compound is through the Grignard reaction, which involves the nucleophilic addition of an organomagnesium halide to a carbonyl compound. smolecule.compressbooks.pub In a typical procedure, methylmagnesium bromide acts as the Grignard reagent, and 3-methylbutan-2-one serves as the ketone substrate. slideshare.net

The reaction proceeds in a two-step mechanism. pressbooks.pub First, the nucleophilic carbon of the methylmagnesium bromide attacks the electrophilic carbonyl carbon of 3-methylbutan-2-one. pressbooks.pubuoanbar.edu.iq This step forms a new carbon-carbon bond and results in a tertiary alkoxide intermediate. The second step involves the hydrolysis of this intermediate, typically using a dilute acid like hydrochloric acid (HCl), to protonate the alkoxide and yield the final product, this compound, which is a tertiary alcohol. pressbooks.pub

This synthetic route offers the advantage of modularity in introducing methyl groups. However, its successful execution demands stringent anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents, such as water, which would quench the reagent and halt the reaction. youtube.com Under optimized conditions, Grignard-based syntheses can achieve yields in the range of 70-85% with reaction times of 2 to 6 hours. smolecule.com

| Parameter | Description | Source(s) |

| Reactants | Methylmagnesium Bromide (Grignard Reagent), 3-Methylbutan-2-one (Ketone) | slideshare.net |

| Mechanism | Nucleophilic addition of the Grignard reagent to the ketone, followed by acidic hydrolysis of the resulting alkoxide intermediate. | pressbooks.pub |

| Product Type | Tertiary Alcohol | pressbooks.publibretexts.org |

| Key Conditions | Anhydrous (moisture-free) environment, typically using an ether solvent. | youtube.com |

| Typical Yield | 70-85% | smolecule.com |

Nucleophilic Substitution Approaches for this compound Formation

The formation of alcohols via nucleophilic substitution is a fundamental process in organic synthesis. uoanbar.edu.iq This approach involves the displacement of a leaving group from an alkyl halide by a nucleophile. For the synthesis of this compound, this would entail a reaction between a 1-halo-2,3-dimethylbutane (e.g., 1-chloro- or 1-bromo-2,3-dimethylbutane) and a hydroxide source, such as sodium hydroxide.

This reaction typically follows an S_N2 mechanism, where the hydroxide ion (HO⁻) acts as the nucleophile, attacking the carbon atom bonded to the halogen and displacing the halide ion. univ-ghardaia.dz While the hydroxyl group of this compound can itself be replaced in nucleophilic substitution reactions, for instance, by reacting it with thionyl chloride (SOCl₂) to form (2R)-2,3-dimethylbutyl chloride, the synthesis of the alcohol via this pathway from a suitable precursor is also a viable, though less commonly cited, method compared to carbonyl reduction or Grignard reactions. smolecule.comevitachem.com

Optimization and Scale-Up Considerations in this compound Synthesis

Transitioning a synthetic protocol from a laboratory setting to industrial-scale production requires rigorous optimization of reaction conditions to maximize efficiency, purity, and safety while minimizing cost.

Strategies for High Yield and Purity Achievement

Achieving high yield and purity is paramount in the synthesis of this compound. The most frequently cited methods for obtaining high-purity products on a large scale involve the reduction of carbonyl precursors, particularly the catalytic hydrogenation of 2,3-dimethylbutanal. smolecule.com

Key Optimization Strategies:

Reaction Monitoring: Utilizing techniques like gas chromatography (GC) to monitor the reaction kinetics allows for precise determination of the reaction endpoint, preventing the formation of byproducts from over-reaction.

Solvent Selection: The choice of solvent can significantly impact reaction efficiency. Adjusting solvent polarity (e.g., using ethanol or tetrahydrofuran) can enhance substrate solubility and improve yields.

Byproduct Mitigation: In hydrogenation reactions, over-reduction can lead to the formation of the alkane 2,3-dimethylbutane (B166060). This can be controlled by modulating the reaction temperature, typically keeping it below 80°C, and through the selective poisoning of the catalyst with additives like quinoline (B57606) to suppress further reduction.

Purification: Post-reaction, fractional distillation is a common and effective method to isolate the final product, taking advantage of its specific boiling point (approximately 140–145°C) to separate it from impurities.

Reagent Selection: For laboratory-scale synthesis, reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) offer high yields, ranging from 85% to 95%. smolecule.com However, LiAlH₄ requires strictly anhydrous conditions due to its high reactivity.

Process Parameters for Industrial Production

For industrial production, continuous-flow processes are often favored over batch processes for their efficiency and safety. The catalytic hydrogenation of 2,3-dimethylbutanal is well-suited for this approach.

Modern industrial facilities may utilize fixed-bed reactors for continuous hydrogenation, which can achieve a throughput of 500–1,000 kg per day. To enhance energy efficiency and sustainability, supercritical CO₂ is sometimes used as a reaction medium, reducing the need for large volumes of organic solvents. Safety protocols, such as purging the system with inert gas, are crucial to minimize explosion risks associated with using hydrogen gas.

The table below outlines typical process parameters for the industrial-scale catalytic hydrogenation of 2,3-dimethylbutanal.

| Parameter | Value/Description | Purpose | Source(s) |

| Catalyst | Palladium on Carbon (Pd/C) or Raney Nickel | To facilitate the addition of hydrogen across the carbonyl bond. | |

| Catalyst Loading | 5–10 wt% Pd/C relative to the substrate | To ensure an efficient reaction rate. | |

| Hydrogen Pressure | 3–5 atm (up to 10-15 atm for enantioselective variants) | To provide a sufficient concentration of the reducing agent. | |

| Temperature | 50–80°C | To balance reaction rate with selectivity and prevent byproduct formation. | |

| Solvent | Ethanol or Tetrahydrofuran (THF) | To enhance the solubility of the reactants. | |

| Reaction Time | 4–8 hours | To allow the reaction to proceed to completion, as monitored by GC. |

Chemical Reactivity and Transformative Chemistry of 2,3 Dimethylbutan 1 Ol

Oxidation Reactions of the Primary Alcohol Functional Group

The primary alcohol moiety of 2,3-dimethylbutan-1-ol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

A variety of oxidizing agents can accomplish the conversion of primary alcohols to carboxylic acids, ranging from classical stoichiometric reagents to modern catalytic systems. benthamdirect.com

Stoichiometric Agents: Strong, stoichiometric oxidants like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are effective for converting this compound to 2,3-dimethylbutanoic acid. Jones reagent, a solution of CrO₃ in aqueous sulfuric acid and acetone, is another common choice for this transformation. quizlet.com These reagents are powerful but often require harsh conditions and generate significant amounts of toxic metal waste. organic-chemistry.org

Catalytic Agents: Modern synthetic methods often favor catalytic approaches due to their increased efficiency and sustainability. acs.org Transition-metal catalysts based on palladium (Pd), ruthenium (Ru), and copper (Cu) have been developed for the aerobic oxidation of primary alcohols. acs.orgrsc.org For instance, a heterogeneous Pd-Bi-Te/C catalyst has shown high efficacy in oxidizing various primary alcohols to carboxylic acids using oxygen as the ultimate oxidant. acs.org Organocatalysts, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), can be used in conjunction with a co-oxidant to achieve the same transformation under milder conditions. rsc.org Another notable catalytic system is tetrapropylammonium (B79313) perruthenate (TPAP) with an N-oxide co-oxidant, which facilitates the direct oxidation of primary alcohols to carboxylic acids. organic-chemistry.org

| Oxidizing Agent/System | Type | Typical Product from Primary Alcohol |

| Potassium Permanganate (KMnO₄) | Stoichiometric | Carboxylic Acid |

| Chromium Trioxide (CrO₃) / Jones Reagent | Stoichiometric | Carboxylic Acid organic-chemistry.org |

| Pyridinium Chlorochromate (PCC) | Stoichiometric | Aldehyde quizlet.comaskfilo.com |

| TEMPO/Co-oxidant | Catalytic | Carboxylic Acid rsc.org |

| TPAP/N-oxide | Catalytic | Carboxylic Acid organic-chemistry.org |

| Pd, Ru, or Cu-based catalysts with O₂ | Catalytic | Carboxylic Acid acs.orgrsc.org |

Reduction Reactions of this compound

The reduction of the primary alcohol group in this compound is a challenging process that ultimately removes the hydroxyl functionality entirely.

The complete reduction of this compound yields the corresponding alkane, 2,3-dimethylbutane (B166060). This deoxygenation reaction involves the cleavage of the carbon-oxygen bond and its replacement with a carbon-hydrogen bond. The direct reduction of alcohols to alkanes is generally difficult because the hydroxyl group is a poor leaving group. chem-station.comunacademy.com

The successful reduction of an alcohol to an alkane typically requires a two-step strategy or specific, powerful reducing systems.

Two-Step Reduction: A common and reliable method involves converting the hydroxyl group into a better leaving group, such as a tosylate or a halide. chem-station.comlibretexts.org The alcohol can be reacted with tosyl chloride (TsCl) to form a tosylate ester. This ester can then be reduced by a strong hydride source like lithium aluminum hydride (LiAlH₄) in a nucleophilic substitution reaction where the hydride ion displaces the tosylate group. libretexts.org

Direct Reduction:

Catalytic Hydrogenation: While catalytic hydrogenation (H₂ with a metal catalyst like Pd/C) is effective for reducing some functional groups, it is generally used for benzylic alcohols and is not typically effective for reducing aliphatic alcohols like this compound to the corresponding alkane under standard conditions. stackexchange.com

Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent primarily used for the reduction of aldehydes and ketones to alcohols and is not strong enough to reduce an alcohol to an alkane. ncert.nic.in Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent, but it does not directly reduce alcohols to alkanes; it is used in the second step of the two-step process described above. chem-station.comunacademy.comlibretexts.org A combination of LiAlH₄ and aluminum chloride (AlCl₃) can sometimes be used, but this can lead to carbocation rearrangements. chem-station.com

| Reagent/Method | Application in Alcohol Reduction |

| 1. TsCl, pyridine; 2. LiAlH₄ | Two-step method to convert alcohol to alkane via a tosylate intermediate. libretexts.org |

| H₂ with Pd/C | Primarily for reduction of benzylic alcohols; generally not for aliphatic alcohols like this compound. stackexchange.com |

| Sodium Borohydride (NaBH₄) | Too weak to reduce alcohols to alkanes; used for reducing aldehydes/ketones. ncert.nic.in |

| Lithium Aluminum Hydride (LiAlH₄) | Used to reduce good leaving groups (e.g., tosylates, halides) formed from alcohols. chem-station.comlibretexts.org |

| Barton-McCombie Deoxygenation | Radical-based method involving conversion to a thionoester followed by reduction with a tin hydride. stackexchange.com |

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group of this compound can be replaced by a nucleophile in a substitution reaction. However, because the hydroxide (B78521) ion (OH⁻) is a very poor leaving group, the hydroxyl group must first be converted into a better one. quizlet.comlibretexts.org

This is typically achieved in one of two ways:

Protonation: In the presence of a strong acid (e.g., HBr, HCl), the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). This creates a good leaving group, water (H₂O), which can be displaced by the conjugate base of the acid (e.g., Br⁻, Cl⁻). askfilo.com For example, reaction with hydrochloric acid can produce 2,3-dimethylbutyl (B1248744) chloride.

Conversion to an Ester: The alcohol can be reacted with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form intermediate esters which then readily undergo substitution to yield the corresponding alkyl halide. The reaction with SOCl₂ is a common method for preparing alkyl chlorides from alcohols. Similarly, converting the alcohol to a sulfonate ester, such as a tosylate, makes the group an excellent leaving group for substitution by a wide range of nucleophiles. libretexts.org

These substitution reactions are fundamental in using this compound as a precursor for the synthesis of other molecules where the hydroxyl functionality has been replaced by a different atom or group. evitachem.com

Esterification and Derivative Synthesis of this compound

Esterification is a fundamental reaction of alcohols, and this compound can be converted into various esters and other derivatives. These reactions typically involve the reaction of the alcohol with a carboxylic acid or its derivative.

One of the most common methods is the Fischer esterification , where the alcohol is heated with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. byjus.comlibretexts.org This is a reversible process, and to achieve high yields, water is often removed as it is formed. byjus.comlibretexts.org For example, this compound can be reacted with acetic acid to form 2,3-dimethylbutyl acetate (B1210297) . The synthesis of this ester's isomer, 1,3-dimethylbutyl acetate, is well-documented and proceeds by heating 4-methyl-2-pentanol (B46003) with acetic acid. smolecule.com The hydrolysis of 2,3-dimethylbutyl acetate is also a known process to produce this compound. ontosight.ai

More reactive acylating agents like acid chlorides and acid anhydrides can also be used to form esters with this compound. scribd.comncert.nic.in The reaction with an acid chloride is typically vigorous at room temperature, producing the ester and hydrogen chloride. scribd.com The reaction with an acid anhydride (B1165640) is generally slower and may require heating. scribd.com

Besides simple esters, more complex derivatives of this compound have been synthesized. For instance, the synthesis of (2,3-dimethylbutyl)(2,4,4'-trimethylpentyl)phosphinic acid has been reported, which involves the use of a 2,3-dimethylbutyl group in a multi-step synthesis. nih.gov Another example is the formation of glycol n-butyl-2,3-dimethylbutyl ether , showcasing the versatility of this alcohol in forming ether derivatives. google.com

Hydrogen Bonding Interactions and Their Influence on Reactivity and Stability

The presence of the hydroxyl (-OH) group in this compound allows it to act as both a hydrogen bond donor and acceptor, leading to the formation of intermolecular hydrogen bonds. researchgate.net These interactions significantly influence the physical properties and chemical reactivity of the compound.

The strength of hydrogen bonding affects properties such as boiling point. Due to these interactions, alcohols have significantly higher boiling points than hydrocarbons of similar molecular weight. chemguide.co.uk The structure of the alcohol also plays a role; branching in the carbon chain can affect the efficiency of packing and the strength of van der Waals forces, which can influence the boiling point. chemguide.co.uk

Spectroscopic studies, particularly infrared (IR) spectroscopy, are instrumental in studying hydrogen bonding in alcohols. The O-H stretching vibration in the IR spectrum is very sensitive to hydrogen bonding. In a dilute, non-polar solvent where the alcohol exists as a monomer, a sharp band is observed. In the liquid state, where molecules are associated through hydrogen bonds, this band becomes broad and shifts to a lower frequency. bibliotekanauki.pl Detailed spectroscopic and theoretical studies on isomers like 2,2-dimethylbutan-1-ol (B72336) and 2,3-dimethylbutan-2-ol have utilized inelastic incoherent neutron scattering (IINS) and density functional theory (DFT) to analyze the vibrational modes associated with hydrogen-bonded clusters (dimers, trimers, and tetramers). bibliotekanauki.plresearchgate.net These studies provide insight into the complex dynamics of hydrogen bond formation and breaking.

The steric hindrance provided by the methyl groups adjacent to the primary alcohol function in this compound can influence its reactivity. While the primary alcohol is generally more reactive than secondary or tertiary alcohols in reactions like esterification, the bulky neighboring groups can modulate the accessibility of the hydroxyl group to reagents. This steric effect can impact the rates of reactions such as esterification and oxidation.

Advanced Spectroscopic and Computational Characterization of 2,3 Dimethylbutan 1 Ol

Vibrational Spectroscopy Studies

Vibrational spectroscopy probes the quantized vibrational states of a molecule. Techniques such as infrared (IR) spectroscopy and inelastic incoherent neutron scattering (IINS) are powerful tools for investigating the complex interplay of forces within and between molecules.

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups and elucidate the structure of molecules by measuring the absorption of infrared radiation. For 2,3-dimethylbutan-1-ol, both Fourier Transform Infrared (FTIR) and vapor phase IR spectra have been recorded to characterize its vibrational properties. nih.gov

The FTIR spectrum, often measured with the sample prepared as a layer between potassium bromide (KBr) plates, reveals characteristic absorption bands corresponding to specific molecular vibrations. nih.gov Similarly, vapor phase IR spectroscopy provides data on the molecule in the gaseous state, minimizing intermolecular interactions like hydrogen bonding. nih.gov

Key vibrational bands for alcohols like this compound include a strong, broad absorption in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration, which is indicative of intermolecular hydrogen bonding in the condensed phase. Strong C-H stretching vibrations are observed in the 2800-3000 cm⁻¹ range. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex set of absorptions corresponding to C-O stretching, C-C stretching, and various bending vibrations that are unique to the molecule's structure.

Table 1: Selected IR Absorption Bands for Alkanes and Alcohols

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200–3600 | O-H Stretch (broad) | Alcohol (H-bonded) |

| 2880–2940 | C-H Stretch | CH₂, CH₃ |

| 1365–1480 | C-H Bend | CH₂, CH₃ |

| 1140–1175 | C-C Skeletal Vibration | C-(CH₃)₂ |

This table presents typical wavenumber ranges for the functional groups present in this compound. Specific peak positions can vary based on the molecular environment and measurement technique.

Inelastic Incoherent Neutron Scattering (IINS) is a powerful technique for studying molecular dynamics, particularly the motions of hydrogen atoms, due to the large incoherent scattering cross-section of the hydrogen nucleus. mdpi.comhymarc.org IINS provides information on the vibrational density of states and is not subject to the selection rules that govern IR and Raman spectroscopy. hymarc.org

The assignment of vibrational modes is achieved by correlating experimental data from IR and IINS with theoretical calculations. researchgate.net Studies on related dimethylbutanol isomers demonstrate that this combined approach allows for the clear differentiation between vibrations occurring within a single molecule (intramolecular) and those arising from interactions between molecules (intermolecular). researchgate.net

Intramolecular Modes: These include the stretching and bending of C-H, O-H, C-C, and C-O bonds, as well as the torsional or rocking motions of methyl (CH₃) and methylene (CH₂) groups. DFT calculations on isolated molecules help to predict the frequencies of these fundamental vibrations. researchgate.net

Intermolecular Modes: In the condensed phases (liquid or solid), this compound molecules are linked by hydrogen bonds. These O-H···O interactions give rise to low-frequency intermolecular vibrational modes, such as stretching and bending of the hydrogen bond itself. These modes are often observed in the far-infrared region and in IINS spectra. DFT modeling of molecular clusters (dimers, trimers, etc.) is essential for assigning these modes, which are absent in the vapor phase. researchgate.net

Mass Spectrometry for Structural Elucidation and Purity Assessment

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments. It is invaluable for determining molecular weight, confirming molecular formula, and obtaining structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov In a typical GC-MS analysis of this compound, the compound is vaporized and passed through a capillary column, where it is separated from other components based on its boiling point and interaction with the column's stationary phase. The separated compound then enters the mass spectrometer for detection. nih.gov

The retention index is a key parameter in GC that helps to identify compounds. For this compound, experimental Kovats retention indices have been reported. nih.gov

Table 2: Kovats Retention Indices for this compound

| Column Type | Retention Index |

|---|---|

| Standard non-polar | 823.9, 825.1 |

| Semi-standard non-polar | 835.2 |

| Standard polar | 1290, 1291 |

Source: NIST Mass Spectrometry Data Center nih.gov

In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment in a reproducible manner. nih.gov The resulting mass spectrum shows the relative abundance of these fragments versus their m/z ratio.

The mass spectrum of this compound (molecular weight: 102.17 g/mol ) displays a characteristic fragmentation pattern. nih.gov The molecular ion peak ([M]⁺) at m/z 102 is often of low intensity or absent due to the instability of the primary alcohol. The fragmentation is dominated by cleavages adjacent to the functional groups.

A prominent fragmentation pathway for primary alcohols is the loss of an alkyl radical. For this compound, the cleavage of the C-C bond between C1 and C2 is less favorable. A significant fragmentation involves the loss of an isopropyl group ([CH(CH₃)₂]•, mass 43), leading to a fragment ion. However, the most common fragmentation involves cleavage between C2 and C3, resulting in the loss of a propyl fragment and the formation of a stable ion.

The base peak, which is the most abundant ion, is observed at m/z 43, corresponding to the isopropyl cation, [(CH₃)₂CH]⁺. nih.gov Another significant peak is found at m/z 71, which can be attributed to the loss of the CH₂OH group and subsequent rearrangement. nih.gov

Table 3: Major Fragment Ions in the EI-Mass Spectrum of this compound

| m/z | Relative Intensity | Possible Fragment Ion |

|---|---|---|

| 43 | 999 (Base Peak) | [C₃H₇]⁺ |

| 71 | 558 | [C₅H₁₁]⁺ |

| 42 | 273 | [C₃H₆]⁺ |

| 29 | 129 | [C₂H₅]⁺ |

| 55 | 125 | [C₄H₇]⁺ |

Source: MassBank of North America (MoNA), data from JEOL JMS-D-300 instrument. nih.gov

Theoretical and Quantum Chemical Computations

Theoretical and quantum chemical computations serve as powerful tools for elucidating the molecular properties of this compound. These methods provide detailed insights into molecular structure, vibrational dynamics, and conformational energetics, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Molecular Structures and Vibrational Spectra

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been employed to determine the geometries and relative energies of this compound conformers. DFT modeling, particularly using the B3LYP functional with a 6-311G** basis set, allows for the calculation of vibrational spectra. bibliotekanauki.plresearchgate.net These calculations are crucial for assigning the inter- and intermolecular vibrational modes observed in experimental spectra, such as those from infrared (IR) spectroscopy. bibliotekanauki.plresearchgate.net

For isomers of this compound, such as 2,2-dimethylbutan-1-ol (B72336), DFT calculations have been used to identify various vibrational modes. bibliotekanauki.pl For instance, torsional out-of-plane modes (χ[C-C] and χ[C-O]) were identified between 85 cm⁻¹ and 273.7 cm⁻¹. bibliotekanauki.pl Stretching modes of methyl groups (ν[Cm-Hm]) were calculated to be between 3026.6 and 3115.4 cm⁻¹. bibliotekanauki.pl This level of detail allows for a comprehensive understanding of the molecule's vibrational characteristics. The comparison between calculated and experimental frequencies provides a measure of the accuracy of the theoretical model.

Calculated vs. Experimental Vibrational Frequencies for Dimethylbutanol Isomers

This table showcases a comparison of vibrational frequencies for an isomer of this compound, as determined by experimental methods (MIR) and calculated using Density Functional Theory (DFT). This comparison helps validate the accuracy of the computational models.

| Vibrational Mode Assignment | Experimental Frequency (MIR, cm⁻¹) | Calculated Frequency (DFT, cm⁻¹) |

|---|---|---|

| δ(OH) | 750 ±10 | 742.8 |

| ν(C-C) | 929 ±10 | 928.7 |

| ν(C-O) | 1040 ±13 | 1038.5 |

| δ(CH₃) | 1399 ±20 | 1397.0 |

| ν(C-H) | 2964.1 | 3115.4 |

Semi-Empirical Methods (e.g., PM3) for Conformational Analysis and Energetics

Semi-empirical methods, such as Parametric Method 3 (PM3), offer a computationally less intensive alternative to ab initio methods like DFT, making them suitable for exploring the potential energy surface and conformational landscapes of molecules. icm.edu.plwikipedia.org The PM3 method is based on the Neglect of Differential Diatomic Overlap (NDDO) integral approximation and has been used in conjunction with DFT to study dimethylbutanol isomers. bibliotekanauki.plresearchgate.net

These methods are particularly useful for calculating the potential energy of a molecule as a function of the reorientation angle of its functional groups. icm.edu.pl For example, by rotating the t-butyl group around the C2-C3 bond in an isomer, the PM3 method can map out the energy landscape, identifying the most stable conformations. icm.edu.pl While DFT provides more accurate geometries and energies, PM3 is a valuable tool for initial conformational searches and for analyzing the energetics of larger molecular systems or more complex dynamic processes. bibliotekanauki.plicm.edu.pl For instance, in studies of 2,2-dimethylbutan-1-ol, PM3 calculations placed torsional modes between 93.5 cm⁻¹ and 250.5 cm⁻¹, values comparable to those obtained by DFT. bibliotekanauki.pl

Studies of Isolated Molecules and Molecular Clusters (e.g., Dimers, Trimers, Tetramers)

Quantum chemical calculations are not limited to isolated molecules (monomers); they are also extended to study molecular clusters. bibliotekanauki.plresearchgate.netresearchgate.net Investigating dimers, trimers, and tetramers of this compound and its isomers provides critical insights into intermolecular interactions, particularly hydrogen bonding, which governs the properties of the substance in condensed phases. bibliotekanauki.plresearchgate.net

Both DFT and semi-empirical PM3 methods have been applied to model these clusters. bibliotekanauki.plresearchgate.netresearchgate.net By comparing the vibrational spectra of the monomer with those of the clusters, researchers can identify spectral shifts and new vibrational modes associated with the formation of hydrogen bonds. bibliotekanauki.plresearchgate.net The DFT modeling of these OH-bonded molecular clusters is instrumental in assigning the intermolecular vibrational modes observed in experimental density of states and absorption spectra. bibliotekanauki.plresearchgate.net This approach helps bridge the gap between the properties of an isolated molecule and its behavior in the bulk liquid or solid state. researchgate.net

Conformational Analysis of this compound (e.g., Trans and Gauche Conformations)

The rotational freedom around the single bonds in this compound gives rise to various spatial arrangements known as conformations. The study of the relative energies and stabilities of these different arrangements is known as conformational analysis. lumenlearning.com For this compound, like its isomers, the most significant conformations are typically the trans and gauche forms, which describe the relative orientation of substituents around the C-C bonds.

Quantum chemical calculations are essential for determining the geometries and relative energies of these conformers. In the context of related alcohols, studies have compared the experimental inelastic incoherent neutron scattering (IINS) spectra with calculated spectra for both trans and gauche conformations. researchgate.net This comparison allows for the identification of the predominant conformer in a given state. The stability of these conformers is influenced by steric hindrance and potential intramolecular interactions, such as hydrogen bonding between the hydroxyl group and other parts of the molecule. Understanding the conformational preferences is key to explaining the molecule's physical properties and chemical reactivity.

Energetic Properties of Molecular Conformations

This table outlines the key energetic concepts used in the conformational analysis of molecules like this compound. These parameters are determined computationally to predict the most stable molecular shapes.

| Parameter | Description | Significance in Conformational Analysis |

|---|---|---|

| Relative Energy | The energy difference between a specific conformer and the most stable conformer (global minimum). | Indicates the relative population of each conformer at thermal equilibrium. Lower energy implies higher stability and population. |

| Energy Barrier | The energy required to rotate from one stable conformation (e.g., gauche) to another (e.g., trans). It corresponds to the energy of the transition state. | Determines the rate of interconversion between conformers. A high barrier means slow interconversion. |

| Gauche Interaction | A type of steric strain that occurs when two bulky groups are separated by a dihedral angle of approximately 60°. | Destabilizes the gauche conformation relative to the anti (trans) conformation, where bulky groups are 180° apart. |

| Trans (Anti) Conformation | A conformation where the two largest substituent groups on adjacent carbon atoms are positioned 180° apart. | Often the most stable conformation due to minimal steric hindrance. |

Biological and Pharmacological Research Applications of 2,3 Dimethylbutan 1 Ol

Role as a Chiral Building Block in the Synthesis of Bioactive Molecules

The presence of a stereocenter renders 2,3-dimethylbutan-1-ol, particularly its enantiomerically pure forms like (2R)-2,3-dimethylbutan-1-ol, a significant chiral building block in organic synthesis. This allows for the construction of complex, stereochemically defined molecules, which is crucial for their biological function.

Intermediates in Pharmaceutical Synthesis

In medicinal chemistry, enantiomerically pure compounds are often essential for effective and selective interaction with biological targets. This compound serves as a key intermediate in the synthesis of various bioactive compounds and pharmaceuticals. For instance, derivatives of this alcohol are utilized in the preparation of phytosterols, such as β-sitosterol, where the stereochemistry of the starting material plays a critical role in the efficiency of the synthetic pathway. The core structure of dimethylbutanol is also found in more complex molecules used in drug discovery; for example, (2S)-2-amino-3,3-dimethyl-butan-1-ol is a precursor for synthesizing tricyclic spiro-lactams, a class of compounds with enhanced three-dimensional structures that are of interest in modern drug development programs.

Applications in Agrochemical Development

The principles of stereoselectivity are as vital in modern agrochemicals as they are in pharmaceuticals, ensuring target specificity and reducing environmental impact. This compound and its derivatives are used as intermediates in the synthesis of compounds for agricultural applications. smolecule.com A notable example is the use of related structures in the synthesis of insect pheromones, which are employed in pest management strategies. The enzymatic dissymmetrization of meso-2,3-dimethylbutane-1,4-diol, a closely related diol, yields a monoacetate that serves as a formal intermediate in the synthesis of (3S,4R)-faranal. researchgate.net Faranal is a trail pheromone of the Pharaoh ant, used in monitoring and controlling infestations. Similarly, the absolute configuration of a monoacetate derived from the same diol was determined through its conversion to levorotatory lasiol, a metabolite produced by ants of the Lasius genus. researchgate.net These examples highlight the utility of the 2,3-dimethylbutane (B166060) framework in creating biologically active agents relevant to agriculture.

Enzymatic Reaction Substrate Studies

This compound serves as a substrate in studies of various enzymatic reactions, providing insights into enzyme mechanisms, kinetics, and stereospecificity. Its structure is particularly useful for probing the active sites of enzymes that process alcohols.

Interactions with Alcohol Dehydrogenases and Their Catalytic Mechanisms

This compound can act as a substrate for alcohol dehydrogenases (ADHs), a class of enzymes that catalyze the oxidation of alcohols to aldehydes or ketones using cofactors like NAD+. The general mechanism for ADH involves the coordination of the alcohol's hydroxyl group to a zinc ion within the enzyme's active site. youtube.com This positioning facilitates the transfer of a hydride ion from the alcohol's carbon to NAD+, resulting in the corresponding aldehyde and NADH. youtube.comproteopedia.org

Investigations into Enzyme Kinetics and Stereospecific Substrate Transformations

The chiral nature of this compound makes it an excellent model substrate for investigating the kinetics and stereospecificity of enzymatic transformations. Enzymatic kinetic resolution is a widely used technique to separate the enantiomers of a racemic mixture, and lipases have proven particularly effective for this alcohol.

Candida antarctica lipase (B570770) B (CALB) shows high enantioselectivity in the acylation of racemic this compound. The enzyme selectively acylates one enantiomer, allowing the unreacted enantiomer to be separated from the esterified product with high enantiomeric excess (ee). This process involves a catalytic triad (B1167595) (serine, histidine, and aspartic acid) in the lipase active site and proceeds via a covalent acyl-enzyme intermediate. The high degree of stereoselectivity stems from the differential fit and binding interactions between the two enantiomers and the enzyme's active site.

| Enzyme | Substrate | Reaction | Acyl Donor | Solvent | Key Findings | Reference |

| Candida antarctica Lipase B (CALB) | Racemic this compound | Kinetic Resolution (Acylation) | Vinyl acetate (B1210297) / Isopropenyl acetate | Toluene / Hexane (B92381) | High enantioselectivity (E > 100); allows separation of enantiomers with high ee (98-99%). | |

| Porcine Pancreatic Lipase (PPL) | meso-2,3-dimethylbutane-1,4-diol | Acylation | Vinyl acetate | - | Produces dextrorotatory monoacetate with moderate ee (58-64%). | researchgate.net |

| Pseudomonas sp. Lipase | meso-2,3-dimethylbutane-1,4-diacetate | Hydrolysis | - | - | Produces monoacetate of the opposite configuration with higher ee (72-86%). | researchgate.net |

Neuropharmacological Investigations of this compound

Emerging research has identified this compound as a molecule of interest in neuropharmacology. smolecule.com Studies have shown that the compound interacts with the adenosine (B11128) A1 receptor, a G protein-coupled receptor that is widely expressed in the central nervous system, particularly at nerve terminals. smolecule.com

Interaction with Specific Receptors (e.g., Adenosine A1 Receptor)

The biological effects of this compound, particularly the (2R)-enantiomer, are primarily associated with its interaction with the adenosine A1 receptor. smolecule.com This receptor is widely expressed at nerve terminals and plays a crucial role in regulating neurotransmission. The specific three-dimensional structure of this compound allows it to selectively engage with the adenosine A1 receptor, which in turn initiates a cascade of biochemical events. smolecule.com This targeted interaction is what leads to the observed reduction in glutamate (B1630785) release, highlighting the compound's specific mechanism of action within the central nervous system. smolecule.com The chiral nature of the molecule is significant, as different enantiomers can exhibit distinct biological activities. smolecule.com

Potential Implications in Pain Perception, Sleep Regulation, and Neuroprotection

The modulation of the glutamatergic system through the adenosine A1 receptor gives this compound potential implications in several physiological processes. smolecule.com Research suggests that by influencing these pathways, the compound could have effects on pain perception, sleep regulation, and neuroprotection. smolecule.com

Pain Perception: The glutamatergic system is critical in the transmission of pain signals. By reducing glutamate release, the compound may help to dampen these signals. Studies indicate the compound may influence pathways related to pain perception.

Sleep Regulation: The adenosine system is well-known for its role in promoting sleep. The interaction with the adenosine A1 receptor suggests a potential role in managing sleep disorders. The relationship between pain and sleep is complex, where pain can disrupt sleep and poor sleep can exacerbate pain. johnshopkins.edu

Neuroprotection: Excessive glutamate release can lead to excitotoxicity, a process that damages and kills nerve cells and is implicated in various neurodegenerative diseases. nih.gov By inhibiting excessive glutamate release, this compound has demonstrated neuroprotective effects in models of excitotoxicity, significantly reducing neuronal cell death.

Cellular and Molecular Toxicology Studies

In Vitro Cytotoxicity Assays against Various Cell Lines (e.g., MTT Assay, Colony Formation Assay, Apoptosis Detection)

The evaluation of a compound's toxic effects on cells is a critical step in research and development. For this compound, in vitro cytotoxicity studies have been utilized to assess its effects on various cell lines. These assays are essential for determining a compound's potential toxicity and for identifying cellular and molecular targets. nih.gov

Commonly employed methods for such evaluations include:

MTT Assay: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability. nih.govnih.gov It is a standard method for assessing the cytotoxic potential of chemical compounds. nih.gov

Colony Formation Assay: This assay assesses the ability of single cells to grow into colonies, providing a measure of long-term cell survival and proliferative capacity after exposure to a test compound.

Apoptosis Detection: Techniques such as fluorescence microscopy with stains like acridine (B1665455) orange and ethidium (B1194527) bromide (AO/EB) are used to observe morphological changes associated with apoptosis, or programmed cell death, such as cell shrinkage, membrane blebbing, and nuclear condensation. nih.gov

While studies have evaluated the cytotoxicity of this compound, detailed public data from specific assays like colony formation or apoptosis detection on this particular compound is limited. However, such assays are standard practice in toxicological screening. nih.govnih.gov

Identification of Cellular and Molecular Targets and Pathways

The primary molecular target identified for this compound is the adenosine A1 receptor. smolecule.com Its mechanism of action involves binding to this receptor, which in turn modulates the glutamatergic system by reducing the release of glutamate. smolecule.com As an alcohol, it has the potential to form hydrogen bonds, which can influence the stability and reactivity of other molecules it interacts with, such as enzymes and receptors. The biological effects are therefore primarily linked to its influence on the glutamatergic pathway, which is crucial for synaptic transmission and plasticity in the brain.

Preliminary Explorations of Therapeutic Potential

Preliminary research has begun to explore the therapeutic potential of this compound, particularly in the field of neuropharmacology. smolecule.com Its ability to modulate neurotransmitter release suggests it could be beneficial in managing certain neurological disorders. The interaction with the adenosine A1 receptor and the subsequent reduction in glutamate release point towards potential applications in conditions where excitotoxicity is a factor.

The compound's potential to influence pathways related to pain, sleep, and neuroprotection makes it a candidate for further investigation as a therapeutic agent. smolecule.com For instance, its effects on the adenosine A1 receptor suggest it could be explored for managing conditions such as anxiety and sleep disorders. Research is ongoing to fully understand its pharmacodynamics and to explore its potential in the development of new pharmaceuticals. smolecule.com

Interactive Data Tables

Table 1: Summary of Biological Research Findings for this compound

| Research Area | Key Finding | Implication | Source(s) |

| Neurotransmitter Modulation | Reduces the release of the excitatory neurotransmitter glutamate. | Potential to decrease neuronal excitability. | smolecule.com |

| Receptor Interaction | Interacts with the adenosine A1 receptor, especially the (2R)-enantiomer. | Provides a specific mechanism of action for its biological effects. | smolecule.com |

| Neuroprotection | Shown to reduce neuronal cell death in models of excitotoxicity. | Potential therapeutic application in neurodegenerative conditions. | |

| Toxicology | In vitro cytotoxicity has been evaluated against various cell lines. | Establishes a preliminary understanding of its cellular toxicity. | |

| Therapeutic Potential | Explored for applications in neuropharmacology, particularly for neurological disorders. | A candidate for further drug development and research. | smolecule.com |

Metabolic Pathway Elucidation in Biological Systems

The study of how this compound is processed in the body is crucial for understanding its biological activity. Advanced analytical methods are employed to trace its metabolic fate, identify the enzymes involved, and understand the stereochemical influences on its transformation.